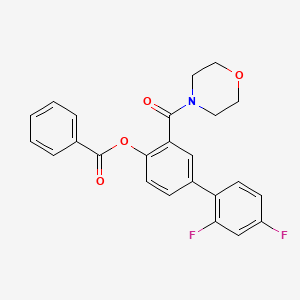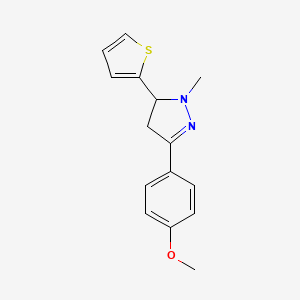
4,6-Diphenoxy-N,N-diphenyl-1,3,5-triazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Diphenoxy-N,N-diphenyl-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of two phenoxy groups and two diphenylamine groups attached to the triazine ring, making it a complex and versatile molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diphenoxy-N,N-diphenyl-1,3,5-triazin-2-amine typically involves the nucleophilic substitution of chlorinated triazine derivatives with phenoxy and diphenylamine groups. One common method involves the reaction of 4,6-dichloro-1,3,5-triazine with phenol and diphenylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the substitution of chlorine atoms with phenoxy and diphenylamine groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Diphenoxy-N,N-diphenyl-1,3,5-triazin-2-amine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace one of the phenoxy or diphenylamine groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various oxidation or reduction products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary amines, secondary amines, and alcohols are commonly used. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with primary amines can yield substituted triazines, while oxidation can produce various oxidized derivatives of the compound.
Applications De Recherche Scientifique
4,6-Diphenoxy-N,N-diphenyl-1,3,5-triazin-2-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. It is also used in studies of nucleophilic substitution and other reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. .
Mécanisme D'action
The mechanism of action of 4,6-Diphenoxy-N,N-diphenyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In nucleophilic substitution reactions, the compound’s nitrogen atoms can attack electrophilic centers, leading to the formation of new bonds. The compound’s phenoxy and diphenylamine groups can also participate in various interactions, contributing to its reactivity and versatility .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Diphenyl-1,3,5-triazine: A simpler triazine derivative with two phenyl groups attached to the triazine ring.
4,6-Diphenoxy-1,3,5-triazine: A triazine derivative with two phenoxy groups attached to the triazine ring.
N,N-Diphenyl-1,3,5-triazin-2-amine: A triazine derivative with two diphenylamine groups attached to the triazine ring.
Uniqueness
4,6-Diphenoxy-N,N-diphenyl-1,3,5-triazin-2-amine is unique due to the presence of both phenoxy and diphenylamine groups, which impart distinct chemical and physical properties. This combination of functional groups enhances the compound’s reactivity and makes it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Propriétés
Numéro CAS |
4036-51-5 |
|---|---|
Formule moléculaire |
C27H20N4O2 |
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
4,6-diphenoxy-N,N-diphenyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C27H20N4O2/c1-5-13-21(14-6-1)31(22-15-7-2-8-16-22)25-28-26(32-23-17-9-3-10-18-23)30-27(29-25)33-24-19-11-4-12-20-24/h1-20H |
Clé InChI |
OCZBYHFXWJKWMI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC(=NC(=N3)OC4=CC=CC=C4)OC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E)-2-[4-(dimethylamino)benzylidene]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazinecarbothioamide](/img/structure/B14126941.png)

![3-[(1R,2R,4S,7S,8S,11R,16R)-7-(furan-3-yl)-1,8,15,15-tetramethyl-5,18-dioxo-3,6,14-trioxapentacyclo[9.7.0.02,4.02,8.012,16]octadecan-12-yl]-3-hydroxypropanoic acid](/img/structure/B14126948.png)
![5-(3-bromophenyl)-2-((2-chlorobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B14126954.png)







![3-Ethyl-1-methyl-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B14127006.png)

